

An In-depth Technical Guide to (2-Bromophenylethynyl)trimethylsilane (CAS: 38274-16-7)

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Compound of Interest

Compound Name: (2-Bromophenylethynyl)trimethylsilane

Cat. No.: B1276842

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Bromophenylethynyl)trimethylsilane**, a versatile building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, key synthetic protocols, and significant applications in modern chemical research, including drug discovery and materials science.

Core Physicochemical Properties

(2-Bromophenylethynyl)trimethylsilane is a halogenated organosilane that serves as a valuable intermediate in a variety of chemical transformations. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	38274-16-7	[1]
Molecular Formula	C ₁₁ H ₁₃ BrSi	
Molecular Weight	253.21 g/mol	
Boiling Point	60-80 °C at 2 mmHg	[1]
Density	1.19 g/mL at 25 °C	[1]
Refractive Index (n ₂₀ /D)	1.554	

Spectroscopic Data

While a dedicated public spectrum for **(2-Bromophenylethynyl)trimethylsilane** is not readily available, typical spectroscopic characteristics can be inferred from its structure.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group, typically in the region of 0.2-0.4 ppm. The aromatic protons on the bromophenyl ring would appear as multiplets in the aromatic region, generally between 7.0 and 7.6 ppm.

¹³C NMR: The carbon NMR spectrum would display a signal for the methyl carbons of the trimethylsilyl group near 0 ppm. The two acetylenic carbons would have distinct shifts, and the six aromatic carbons would appear in the aromatic region, with the carbon attached to the bromine atom showing a characteristic downfield shift.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for trimethylsilyl compounds would also be observed.

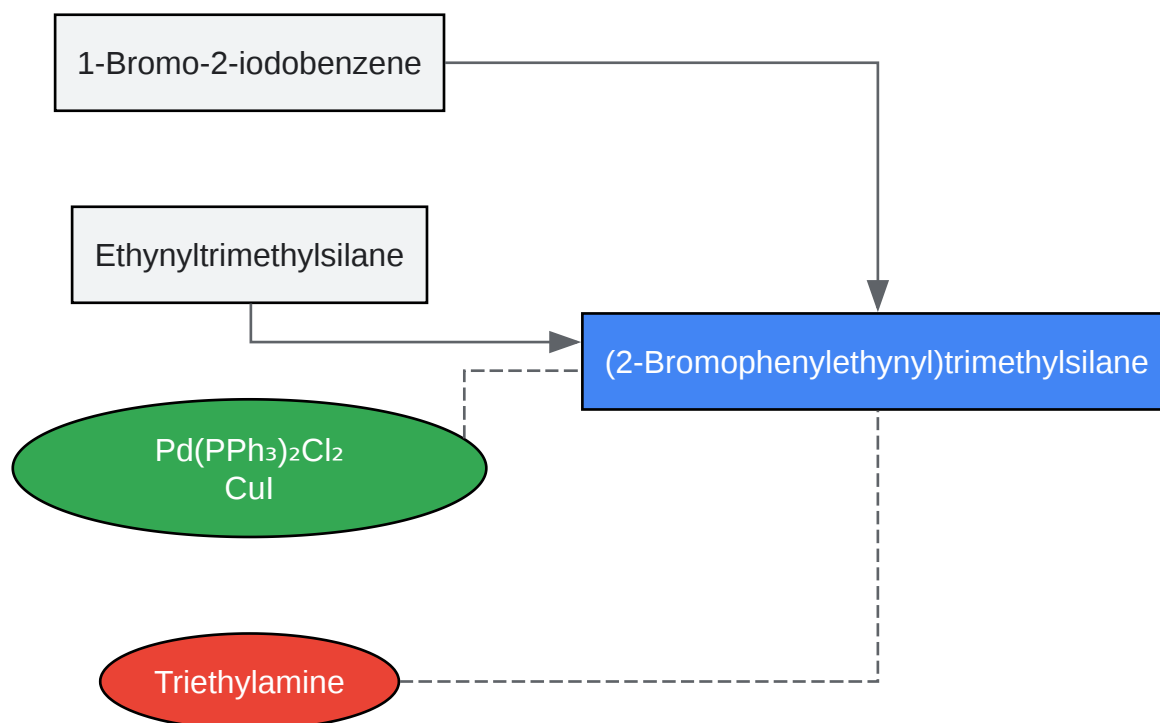
Synthesis and Experimental Protocols

(2-Bromophenylethynyl)trimethylsilane is typically synthesized via a Sonogashira coupling reaction. The following section details a general protocol for its preparation.

Synthesis of (2-Bromophenylethynyl)trimethylsilane

This synthesis involves the palladium-catalyzed cross-coupling of a dihalobenzene with trimethylsilylacetylene.

Reaction Scheme:



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Caption: Sonogashira synthesis of the target compound.

Experimental Protocol:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), copper(I) iodide (0.02 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.01 eq).
- **Solvent and Reagents:** Add degassed triethylamine as the solvent, followed by the dropwise addition of ethynyltrimethylsilane (1.1 eq).

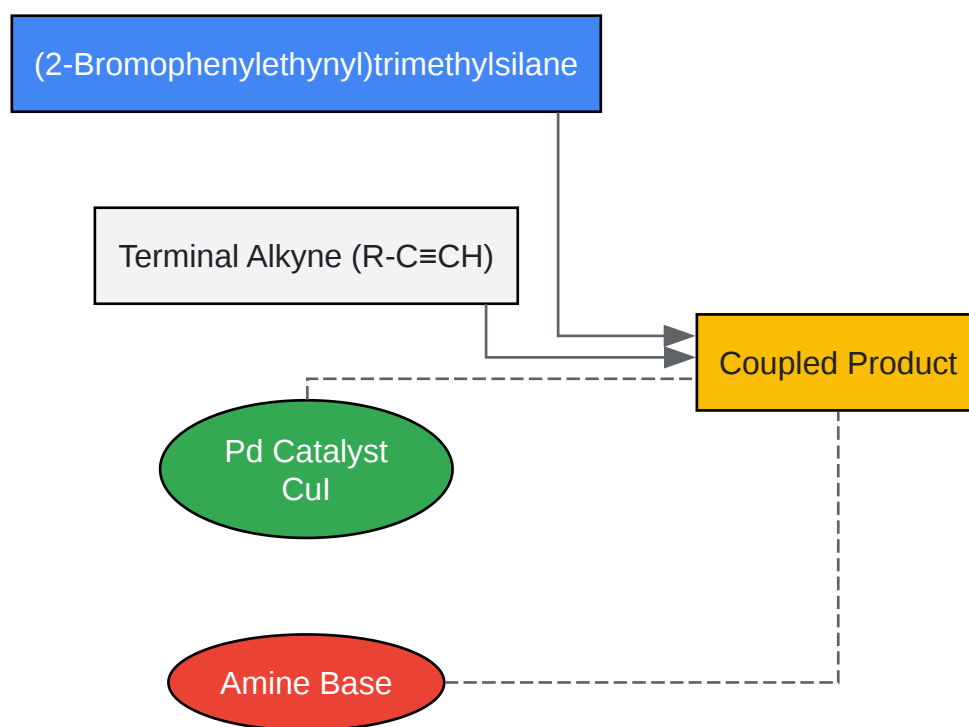
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with diethyl ether.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **(2-Bromophenylethynyl)trimethylsilane**.

Key Reactions and Applications

(2-Bromophenylethynyl)trimethylsilane is a versatile intermediate for further chemical transformations, primarily through reactions involving the bromine atom or the trimethylsilyl-protected alkyne.

Sonogashira Cross-Coupling Reactions

The bromo-substituent can readily participate in further Sonogashira coupling reactions with terminal alkynes, allowing for the synthesis of more complex, conjugated systems. This is a cornerstone of its utility in building larger molecular architectures for materials science and medicinal chemistry.



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Caption: Further Sonogashira coupling reaction.

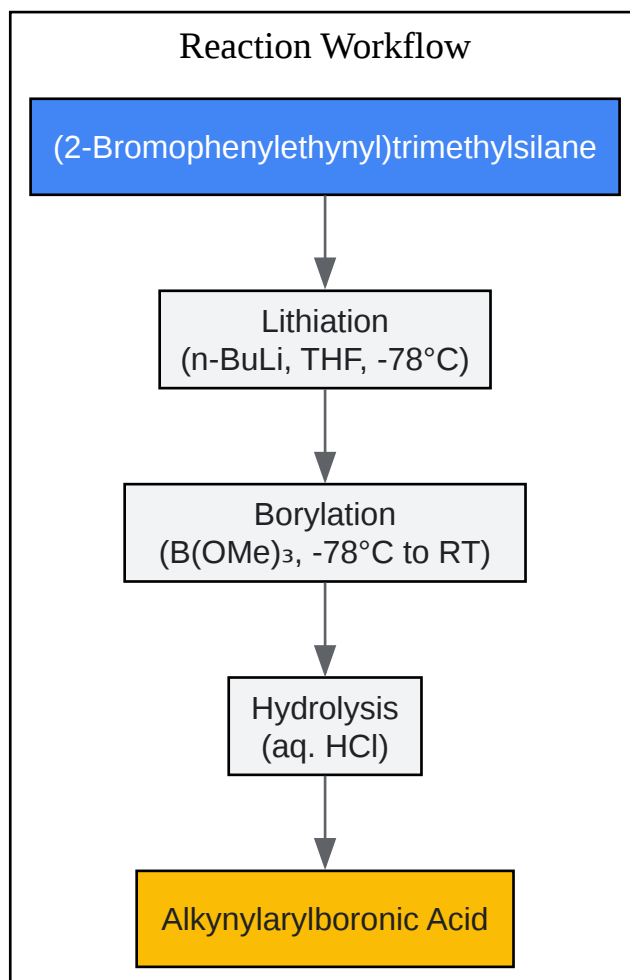
Formation of Alkynylarylboronic Acids

A significant application of this compound is its conversion to the corresponding alkynylarylboronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol:

- Lithiation: Dissolve **(2-Bromophenylethynyl)trimethylsilane** (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
- Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
- Borylation: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

- Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M). Extract the aqueous layer with diethyl ether.
- Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkynylarylboronic acid, which can be further purified by recrystallization or chromatography.



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Caption: Workflow for boronic acid synthesis.

Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) group can be selectively removed to reveal the terminal alkyne, which can then undergo a variety of subsequent reactions, such as Glaser coupling or click chemistry.

Experimental Protocol:

- **Reaction Setup:** Dissolve **(2-Bromophenylethynyl)trimethylsilane** (1.0 eq) in a mixture of methanol and dichloromethane.
- **Deprotection:** Add a catalytic amount of potassium carbonate and stir the mixture at room temperature.
- **Monitoring and Work-up:** Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure.
- **Purification:** Dissolve the residue in diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-bromo-2-ethynylbenzene.

Applications in Drug Development and Materials Science

The derivatives of **(2-Bromophenylethynyl)trimethylsilane** are valuable in several advanced applications:

- **Drug Discovery:** The ability to introduce the ethynylphenyl moiety into complex molecules is crucial for the synthesis of novel pharmaceutical compounds. The resulting alkynes can act as bioisosteres or be further functionalized to interact with biological targets.
- **Organic Electronics:** The conjugated systems synthesized from this building block are of interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.^[1]
- **Materials Science:** The rigid, linear nature of the ethynylphenyl unit makes it an excellent component for the construction of novel polymers and functional materials with tailored optical and electronic properties.^[1]

This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of **(2-Bromophenylethynyl)trimethylsilane**, highlighting its importance as a versatile tool for chemists in both academic and industrial research.

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References

- 1. (2-Bromophenylethynyl)trimethylsilane, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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